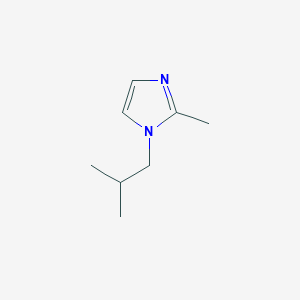

1-异丁基-2-甲基咪唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-Methyl-1-(2-methylpropyl)-1H-imidazole is a useful research compound. Its molecular formula is C8H14N2 and its molecular weight is 138.21 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2-Methyl-1-(2-methylpropyl)-1H-imidazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methyl-1-(2-methylpropyl)-1H-imidazole including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

腐蚀抑制

IBMI已被研究用作金属的腐蚀抑制剂,特别是在酸性环境中。它在金属表面形成保护膜的能力有助于防止腐蚀。研究人员研究了IBMI衍生物以增强它们在保护钢、铝和其他金属方面的有效性 .

聚合催化剂

IBMI在配位化学中用作配体,促进环状酯(如内酯)和环氧化物的聚合。这些聚合反应产生可生物降解的聚合物,使IBMI成为可持续材料的有吸引力的候选者 .

药物化学

IBMI衍生物表现出有希望的生物活性。研究人员已经探索了它们作为抗真菌剂、抗菌剂和抗病毒剂的潜力。此外,基于IBMI的化合物已被研究用于它们的抗炎特性以及作为潜在的药物候选者 .

用于太阳能电池的染料敏化剂

在光伏领域,IBMI衍生物已被研究用作染料敏化太阳能电池(DSSCs)的染料敏化剂。这些化合物可以吸收阳光并有效地转移电子,有助于将太阳能转化为电能 .

金属有机框架(MOFs)

IBMI可以在MOFs的构建中充当桥联配体。MOFs是多孔材料,在气体储存、分离和催化中具有应用。通过掺入IBMI,研究人员设计了具有针对特定应用的定制特性的MOFs .

作用机制

Mode of Action

Imidazole derivatives are known to interact with their targets through various mechanisms, such as binding to active sites or allosteric sites, inhibiting enzymatic activity, or modulating protein function .

Biochemical Pathways

Imidazole derivatives can influence a variety of biochemical pathways depending on their specific targets

Pharmacokinetics

The pharmacokinetic profile of a compound can significantly impact its bioavailability and therapeutic efficacy .

Result of Action

The effects would depend on the specific targets and pathways affected by this compound .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets . .

属性

IUPAC Name |

2-methyl-1-(2-methylpropyl)imidazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2/c1-7(2)6-10-5-4-9-8(10)3/h4-5,7H,6H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVNWKKJQEFIURY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN1CC(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80622082 |

Source

|

| Record name | 2-Methyl-1-(2-methylpropyl)-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80622082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144234-22-0 |

Source

|

| Record name | 2-Methyl-1-(2-methylpropyl)-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80622082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What is the significance of the synthesis method described in the research paper for 1-isobutyl-2-methylimidazole?

A1: The research paper [] focuses on a novel method for synthesizing 1-isobutyl-2-methylimidazole. The significance lies in the method's advantages: * Easily Accessible Starting Materials: The synthesis utilizes 2-methylimidazole and isobutyl chloride, both readily available chemicals. * High Yield: The reaction produces 1-isobutyl-2-methylimidazole with a high yield, making it an efficient process.* Cost-Effectiveness: The combination of readily available starting materials and high yield contributes to the cost-effectiveness of this synthesis method.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Chloro-7-[(4-methoxyphenyl)methyl]purine](/img/structure/B174271.png)

![[(4Ar,6R,7R,8S,8aR)-7-(2,2-dichloroacetyl)oxy-6-hydroxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] 2,2-dichloroacetate](/img/structure/B174273.png)

![2-Amino-3-methyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B174277.png)

![5H-Imidazo[5,1-a]isoindole](/img/structure/B174278.png)